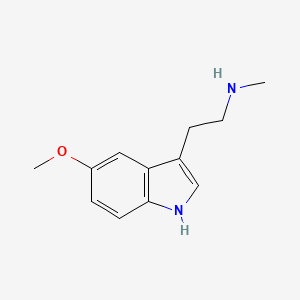

5-Methoxy NMT

説明

Historical Context of Tryptamine (B22526) Research

The scientific exploration of tryptamines has a rich history, with N,N-dimethyltryptamine (DMT) being one of the most well-known members of this class. DMT was first synthesized in 1931, and its presence in nature was confirmed in 1946. mdpi.com The study of these compounds gained momentum in the mid-20th century, with researchers investigating their effects and metabolism. mdpi.comwikipedia.org A pivotal discovery was the enzyme indolethylamine-N-methyltransferase (INMT) in 1961, which is involved in the biosynthesis of N-methylated tryptamines. mdpi.comnih.gov This discovery opened avenues for understanding how these compounds are naturally produced in mammals, including humans. mdpi.comnih.gov

Historically, tryptamines like psilocybin and DMT have been used in sociocultural and ritualistic contexts for centuries. nih.gov The discovery of the properties of lysergic acid diethylamide (LSD) in the mid-1900s further spurred interest in this class of compounds. nih.gov More recently, synthetic tryptamine derivatives, including 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), have emerged as subjects of scientific inquiry. nih.gov

Significance of 5-Methoxy-N-methyltryptamine within the Indolealkylamine Class

5-Methoxy-N-methyltryptamine is a member of the broader indolealkylamine (IAA) class, which are analogs of serotonin (B10506) (5-hydroxytryptamine or 5-HT) and primarily act on the serotonin system. nih.gov The significance of 5-MeO-NMT and its relatives lies in their interaction with serotonin receptors, making them valuable tools for studying the central nervous system. smolecule.com

The compound is structurally related to other significant tryptamines such as N-methyltryptamine (NMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). wikipedia.org Its 5-methoxy group and N-methyl substituent on the side-chain nitrogen are key features that determine its pharmacological profile. nih.gov Research indicates that 5-MeO-NMT is a potent agonist of several serotonin receptors, including 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C. wikipedia.org This interaction with multiple receptor subtypes underscores its importance in research aimed at understanding the complexities of serotonergic signaling.

Scope of Academic Inquiry and Research Objectives

The primary focus of academic research on 5-Methoxy-N-methyltryptamine is its role as a serotonergic agonist and its potential to modulate mood and consciousness. smolecule.com Studies often investigate its interaction with specific serotonin receptor subtypes to elucidate the mechanisms behind its physiological effects. smolecule.comwikipedia.org

A significant area of research is its metabolism. Like other tryptamine derivatives, 5-MeO-NMT is primarily metabolized through oxidative deamination, a process in which monoamine oxidase A (MAO-A) plays a crucial role. nih.gov Another metabolic pathway is O-demethylation, which can be an activation process as it can lead to the formation of other biologically active compounds. nih.gov

Compound Details

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass |

| 5-Methoxy-N-methyltryptamine | 2-(5-methoxy-1H-indol-3-yl)-N-methylethanamine | C12H16N2O | 204.27 g/mol |

| N,N-dimethyltryptamine | 2-(1H-indol-3-yl)-N,N-dimethylethanamine | C12H16N2 | 204.27 g/mol |

| Serotonin | 5-hydroxytryptamine | C10H12N2O | 176.22 g/mol |

| 5-Methoxy-N,N-dimethyltryptamine | 2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine | C13H18N2O | 218.29 g/mol |

| N-methyltryptamine | 2-(1H-indol-3-yl)-N-methylethanamine | C11H14N2 | 174.24 g/mol |

| Harmaline | 7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole | C13H14N2O | 214.27 g/mol |

Receptor Binding Affinity

| Compound | Receptor | Affinity (Ki, nM) |

| 5-Methoxy-N-methyltryptamine | 5-HT1A | Potent Agonist |

| 5-Methoxy-N-methyltryptamine | 5-HT2A | Partial Agonist |

| 5-Methoxy-N-methyltryptamine | 5-HT2B | Full/Near-Full Agonist |

| 5-Methoxy-N-methyltryptamine | 5-HT2C | Full/Near-Full Agonist |

| N,N-dimethyltryptamine | 5-HT1A | 39 nM to 2.1 µM |

| N,N-dimethyltryptamine | 5-HT2A | 39 nM to 2.1 µM |

| N,N-dimethyltryptamine | 5-HT2C | 39 nM to 2.1 µM |

Structure

3D Structure

特性

IUPAC Name |

2-(5-methoxy-1H-indol-3-yl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-13-6-5-9-8-14-12-4-3-10(15-2)7-11(9)12/h3-4,7-8,13-14H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDDCRIHMZGWBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CNC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173909 | |

| Record name | 5-Methoxy-N-methyl-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2009-03-2 | |

| Record name | 5-Methoxy-N-methyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2009-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-N-methyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002009032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-N-methyl-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXY-N-METHYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YBO217L5YV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Biosynthetic Pathways in Natural Systems

Natural Isolation and Identification in Biological Matrices (e.g., Plant Species)benchchem.com

The compound 5-Methoxy-N-methyltryptamine (5-MeO-NMT) is a naturally occurring alkaloid that has been identified in a variety of biological sources, most notably in plant species. wikipedia.orgnih.gov Its initial discovery and isolation date back to 1958, when S. Wilkinson reported its presence in the grass species Phalaris arundinacea, commonly known as reed canary grass. smolecule.comerowid.orgrsc.orgrsc.org This investigation was prompted by reports of "staggers," a neurological syndrome in sheep that grazed on the related grass Phalaris tuberosa. erowid.orgrsc.org

The identification process in these early studies involved classic phytochemical methods. Researchers used paper chromatography to separate the alkaloid content extracted from the plant material. erowid.orgrsc.org The presence of indolic compounds was confirmed through colorimetric reactions, specifically with p-dimethylaminobenzaldehyde reagent, which produced a characteristic blue color for 5-MeO-NMT. erowid.orgrsc.org The structure was ultimately confirmed by comparing the isolated natural product with a synthetically created version of 5-methoxy-N-methyltryptamine, finding their properties, such as the melting points of their hydrochloride salts and their ultraviolet spectra, to be identical. erowid.orgrsc.org

Since its initial discovery, 5-MeO-NMT has been identified in various other plant families and species. It is found in the bark of trees from the Virola genus, which are native to South America and used in the preparation of traditional snuffs. wikipedia.orgdmt-nexus.mebeckleypsytech.com The compound has also been detected in species of Anadenanthera, such as Anadenanthera peregrina, and in other grasses like Phalaris aquatica. nih.govdmt-nexus.me Beyond the plant kingdom, 5-MeO-NMT has also been reported to occur in the secretions from the skin of the Bufo alvarius toad. wikipedia.org

Table 1: Natural Occurrence of 5-Methoxy-N-methyltryptamine

| Kingdom | Family | Genus/Species | Plant/Animal Part | References |

|---|---|---|---|---|

| Plantae | Poaceae | Phalaris arundinacea | Whole Plant | wikipedia.orgsmolecule.comerowid.orgrsc.org |

| Plantae | Poaceae | Phalaris aquatica | Not Specified | dmt-nexus.me |

| Plantae | Fabaceae | Anadenanthera peregrina | Bark | nih.govdmt-nexus.me |

| Plantae | Myristicaceae | Virola spp. (e.g., V. theiodora) | Bark, Roots, Leaves, Flowers | wikipedia.orgdmt-nexus.mescribd.comresearchgate.net |

| Plantae | Fabaceae | Desmodium gyrans | Not Specified | dmt-nexus.me |

Proposed Biosynthetic Precursors and Enzymatic Systems in Biological Organisms

The biosynthesis of 5-Methoxy-N-methyltryptamine in organisms is understood primarily as an intermediate step in the formation of other tryptamines, such as 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT). The pathway involves a series of enzymatic modifications starting from a common precursor.

The foundational molecule for this pathway is tryptamine (B22526). One proposed route begins with the O-methylation of serotonin (B10506) (5-hydroxytryptamine) to produce 5-methoxytryptamine (B125070) (5-MT). wikipedia.org This reaction is catalyzed by the enzyme hydroxyindole O-methyltransferase (HIOMT). wikipedia.org Subsequently, 5-methoxytryptamine serves as the direct precursor to 5-MeO-NMT. This conversion is achieved through an N-methylation step, where a methyl group is transferred to the nitrogen atom of the ethylamine (B1201723) side chain.

The key enzyme responsible for this methylation is Indolethylamine-N-methyltransferase (INMT). mdpi.com This enzyme facilitates the transfer of a methyl group from a donor molecule, S-adenosylmethionine (SAM), to the amine group of 5-methoxytryptamine, yielding 5-Methoxy-N-methyltryptamine. nih.gov The same enzyme, INMT, can then catalyze a second methylation event, adding another methyl group to 5-MeO-NMT to produce the final product, 5-MeO-DMT. Therefore, 5-MeO-NMT exists as a mono-methylated intermediate in a two-step methylation process that converts 5-methoxytryptamine into 5-MeO-DMT.

Table 2: Proposed Biosynthetic Pathway of 5-Methoxy-N-methyltryptamine

| Precursor | Enzyme | Product/Intermediate | References |

|---|---|---|---|

| Serotonin (5-hydroxytryptamine) | Hydroxyindole O-methyltransferase (HIOMT) | 5-Methoxytryptamine (5-MT) | wikipedia.org |

| 5-Methoxytryptamine (5-MT) | Indolethylamine-N-methyltransferase (INMT) | 5-Methoxy-N-methyltryptamine (5-MeO-NMT) |

| 5-Methoxy-N-methyltryptamine (5-MeO-NMT) | Indolethylamine-N-methyltransferase (INMT) | 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | |

Chemical Synthesis and Analog Development for Research

Established Synthetic Routes for 5-Methoxy-N-methyltryptamine

The production of 5-MeO-NMT can be achieved through several established chemical pathways, primarily involving the construction of the tryptamine (B22526) side chain from a 5-methoxyindole (B15748) precursor.

A prevalent and scalable method for synthesizing tryptamines, including 5-MeO-NMT, is the Speeter-Anthony tryptamine synthesis. This route proceeds through a glyoxalyl chloride intermediate. The synthesis commences with the reaction of 5-methoxy-1H-indole with oxalyl chloride. google.com This reaction forms a reactive acid chloride intermediate, specifically 5-methoxy-indole-3-glyoxalyl chloride. shulginresearch.net This intermediate is typically not isolated and is directly reacted with methylamine (B109427) to yield the corresponding ketoamide. google.com In the final step, the ketoamide is reduced to produce 5-Methoxy-N-methyltryptamine. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). shulginresearch.net

To optimize this process for high purity and yield, specific reaction parameters are controlled. For instance, the reaction between 5-methoxy-1H-indole and oxalyl chloride is often performed in a mixed solvent system, such as tert-butyl methyl ether (TBME) and tetrahydrofuran (B95107) (THF), to minimize the formation of side products. google.comgoogle.com A slight molar excess of oxalyl chloride (approximately 1.2 equivalents) is often used to ensure the complete conversion of the starting indole (B1671886). google.com

| Parameter | Specification | Purpose | Reference |

| Starting Material | 5-methoxy-1H-indole | Indole core of the final compound. | google.com |

| Acylating Agent | Oxalyl Chloride | Forms the acid chloride intermediate. | shulginresearch.net |

| Amine | Methylamine | Provides the N-methyl group. | |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Reduces the intermediate ketoamide. | shulginresearch.net |

| Solvent System | TBME / THF | Optimizes reaction and minimizes byproducts. | google.com |

| Stoichiometry | ~1.2:1 (Oxalyl Chloride:Indole) | Ensures complete conversion of indole. | google.com |

This table summarizes key parameters in the acid chloride intermediate approach for synthesizing 5-Methoxy-N-methyltryptamine.

An alternative synthetic strategy is the reductive alkylation of a tryptamine precursor. This approach can be a more direct, one-pot pathway but requires careful control to avoid over-alkylation. For the synthesis of 5-MeO-NMT, this would typically involve the reaction of 5-methoxytryptamine (B125070) (5-MT) with a methylating agent. A modified Eschweiler-Clarke reaction, which uses formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride, is a known method for N-methylation. acs.org However, this method carries a significant risk of producing the N,N-dimethylated byproduct, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), necessitating precise stoichiometric control. Another approach involves reacting the tryptamine derivative with methyl iodide in the presence of a base. While viable, these methods can present challenges in purification to separate the desired mono-methylated product from unreacted starting material and the di-methylated byproduct. acs.org

Synthesis of Deuterated and Radiolabeled Analogs for Metabolic Tracing and Pharmacological Studies

The synthesis of isotopically labeled analogs of 5-MeO-NMT is a critical tool for advanced research. Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium (B1214612), are particularly useful for studying metabolic pathways and pharmacokinetics. The substitution of hydrogen with deuterium can slow the rate of metabolism by enzymes like monoamine oxidase (MAO) due to the kinetic isotope effect. nih.gov This allows researchers to study the behavioral and pharmacological effects of the compound with a longer duration of action, mimicking the effects of co-administering a MAO inhibitor without introducing a second pharmacological agent. nih.gov For example, α,α,β,β-tetradeutero-5-MeO-DMT, a close analog, was synthesized to investigate its behavioral profile. nih.gov Receptor binding studies have shown that such deuterium substitution generally has a minimal effect on the compound's affinity for various neurotransmitter receptors. nih.gov

Radiolabeled analogs, incorporating isotopes such as Carbon-14 (¹⁴C) or Tritium (³H), are synthesized for use in metabolic tracing and receptor binding assays. Although specific synthesis of radiolabeled 5-MeO-NMT is not detailed in the provided context, the general principle involves incorporating the radioisotope into the molecular structure during synthesis to allow for quantitative tracking of the molecule in biological systems.

Derivatization Techniques for Structure-Activity Relationship Investigations

Derivatization, the process of chemically modifying a molecule to produce analogs, is essential for conducting structure-activity relationship (SAR) studies. These studies help researchers understand how specific structural features of a molecule contribute to its biological activity. 5-MeO-NMT is a compound of interest for SAR studies due to its structural relation to more potent tryptamines like 5-MeO-DMT.

Researchers synthesize a variety of derivatives by making systematic modifications at different positions on the tryptamine scaffold:

N-Alkyl Group Modification : The N-methyl group can be replaced with other alkyl or allyl groups to probe the size and nature of the substituent tolerated by target receptors. Studies on N,N-diallyl-5-methoxytryptamine (5-MeO-DALT) and other N,N-dialkyltryptamines provide insight into how these modifications affect receptor binding and function. nih.govresearchgate.net

Indole Ring Substitution : Modifications can be made at various positions of the indole nucleus. For example, substituting the methoxy (B1213986) group at the 5-position with other groups (e.g., bromo, fluoro) or adding substituents at the 2-position can drastically alter pharmacological properties. nih.gov The synthesis of 2-alkyl derivatives of 5-methoxytryptamine has been used to investigate ligand specificity for the 5-HT₆ receptor. google.com

Ethylamine (B1201723) Side Chain Modification : Methylation at the alpha-position of the ethylamine side chain, as seen in 5-methoxy-α-methyltryptamine (5-MeO-AMT), creates another class of analogs for study. wikipedia.org

These SAR studies, comparing the biological activity of 5-MeO-NMT to its various derivatives, are crucial for mapping the pharmacophore of target receptors like the serotonin (B10506) receptors. nih.gov

Analytical Characterization of Synthesized Compounds for Research Purity

Ensuring the purity and structural integrity of synthesized 5-Methoxy-N-methyltryptamine is critical for obtaining accurate and reproducible research data. A suite of analytical techniques is employed for this purpose. nih.gov

High-Performance Liquid Chromatography (HPLC) : This is a primary method for determining the purity of the synthesized compound. google.com A reversed-phase C18 column is often used with a mobile phase gradient, for example, a mixture of aqueous ammonium (B1175870) acetate (B1210297) and acetonitrile. google.com Purity is quantified by measuring the peak area in the resulting chromatogram, typically using UV detection at a wavelength around 227 nm. google.com Pharmaceutical-grade tryptamines often require purity levels exceeding 99.5%.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the synthesized molecule. shulginresearch.netnih.gov Diagnostic signals in the ¹H NMR spectrum for related tryptamines include the indole protons and specific signals for the N-methyl and O-methyl groups. For instance, the N-methyl group protons typically appear as a singlet around δ 2.3–2.5 ppm.

Mass Spectrometry (MS) : Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to confirm the molecular weight and fragmentation pattern of the compound, further verifying its identity. acs.orgnih.gov

Purification Techniques : To achieve the high purity required for research, crude synthetic products are often purified using methods like column chromatography over silica (B1680970) gel or recrystallization. Recrystallization from a suitable solvent, such as an ether-based solvent like diethyl ether or MTBE, is a powerful final step to obtain crystalline material of high purity. google.com

| Technique | Purpose | Key Parameters / Observations | Reference |

| HPLC | Purity Assessment | Reversed-phase C18 column; UV detection (227 nm); Purity reported as area %. | google.com |

| NMR | Structural Confirmation | ¹H and ¹³C spectra; Diagnostic chemical shifts for indole, N-methyl, and O-methyl protons. | shulginresearch.net |

| MS | Identity Confirmation | Molecular weight determination; Characteristic fragmentation patterns. | acs.orgnih.gov |

| Recrystallization | Purification | Use of ether-based solvents; Can achieve >99.5% purity. | google.com |

This table provides an overview of the analytical methods used to characterize synthesized 5-Methoxy-N-methyltryptamine.

Receptor Pharmacology and Molecular Interactions

Serotonergic Receptor System Agonism and Binding Profiles

5-Methoxy-N-methyltryptamine is a potent agonist at multiple serotonin (B10506) (5-HT) receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C. wikipedia.org Its pharmacological activity is primarily defined by its interactions within this system. Like other psychedelic tryptamines, its ability to bind to and stimulate 5-HT2A receptors is a key feature of its mechanism of action. spiritpharmacist.com However, its broader profile, particularly its high affinity for the 5-HT1A receptor, distinguishes it from classic psychedelics. nih.govbiorxiv.org

5-MeO-NMT demonstrates a strong affinity and functional agonism at the 5-HT1A receptor. wikipedia.org Studies on a range of 5-methoxy-tryptamines consistently show a marked selectivity for the 5-HT1A receptor over the 5-HT2A receptor. nih.govnih.govresearchgate.net This high affinity for 5-HT1A receptors is a distinguishing characteristic among related psychedelic compounds. researchgate.net The activation of 5-HT1A receptors by 5-MeO-NMT and its analogs is linked to specific behavioral effects in animal models, such as hypothermia and hypolocomotion. wikipedia.org This potent 5-HT1A agonism is believed to modulate the effects mediated by other receptors, particularly 5-HT2A. nih.govconsensus.app For its close analog, 5-MeO-DMT, the affinity for the 5-HT1A subtype is highest among the serotonin receptors, and this interaction is implicated in mood regulation. nih.govnih.gov

The interaction of 5-MeO-NMT with the 5-HT2A receptor is critical to its pharmacological profile. It acts as a partial agonist at this receptor subtype. wikipedia.org The 5-HT2A receptor is considered the primary target for the characteristic effects of psychedelic compounds. spiritpharmacist.comresearchgate.net In animal studies, 5-MeO-NMT and its analogs induce the head-twitch response (HTR), a behavioral proxy for 5-HT2A receptor activation. biorxiv.orgconsensus.app Interestingly, the 5-HT1A activity of these compounds appears to dampen the 5-HT2A-mediated HTR, as pretreatment with a 5-HT1A antagonist enhances this response. nih.govconsensus.app While some initial reports suggested 5-MeO-NMT does not produce the HTR, subsequent studies have demonstrated dose-dependent HTR induction. wikipedia.orgconsensus.app

5-MeO-NMT is also a potent agonist of the 5-HT2B and 5-HT2C receptors. wikipedia.org For the closely related compound 5-MeO-DMT, specific binding affinities have been documented for these human receptors, as shown in the table below. guidetopharmacology.org Activation of the 5-HT2C receptor may serve to modify some of the behavioral effects of hallucinogens. researchgate.net

Binding and Functional Activity of 5-MeO-DMT at Human 5-HT2B and 5-HT2C Receptors

A defining feature of 5-methoxy-tryptamines, including 5-MeO-NMT, is their higher affinity for the 5-HT1A receptor compared to other serotonin receptor subtypes, particularly 5-HT2A. nih.govnih.govresearchgate.net This contrasts with classic psychedelics like DMT or psilocybin, which are generally less selective. researchgate.net While 5-MeO-NMT demonstrates potent agonism across 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors, its functional profile is heavily influenced by its pronounced 5-HT1A activity. wikipedia.orgresearchgate.net Computational docking analyses have further supported a stronger and more favorable interaction of these compounds within the 5-HT1A receptor binding pocket compared to the 5-HT2A pocket. nih.govresearchgate.net

Receptor Binding Affinities (Ki) of the related compound 5-MeO-DMT

Note: Data for the closely related compound 5-MeO-DMT is presented to illustrate the general profile of 5-methoxy-tryptamines. guidetopharmacology.orgnih.gov

As a serotonin receptor agonist, 5-MeO-NMT initiates its effects through G protein-coupled receptors (GPCRs). nih.gov When a ligand like 5-MeO-NMT binds to a GPCR, it triggers a conformational change in the receptor, which in turn activates an associated intracellular G protein. youtube.comyoutube.com The specific downstream signaling cascade depends on the G protein subtype coupled to the receptor:

5-HT1A Receptor: This receptor typically couples to Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of the second messenger cyclic AMP (cAMP) and subsequently reduces the activity of Protein Kinase A (PKA). youtube.com

5-HT2A, 5-HT2B, and 5-HT2C Receptors: These receptors couple to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov This cascade ultimately leads to an increase in intracellular calcium (Ca2+) levels and the activation of Protein Kinase C (PKC). nih.govyoutube.com

The related compound 5-MeO-DMT has been shown to be a potent stimulator of G protein binding. nih.gov The activation of these distinct signal transduction pathways through various receptor subtypes contributes to the complex pharmacological effects of 5-MeO-NMT. nih.govresearchgate.net

Interactions with Other Neurotransmitter Systems

Beyond the serotonergic system, 5-MeO-NMT and its analogs interact with other neurotransmitter targets. In vitro studies show that these compounds can bind with high affinity to alpha-adrenergic receptors. consensus.app Furthermore, investigations into related 5-methoxy-tryptamines have demonstrated interactions with the serotonin transporter (SERT), with the molecular size of the amino group influencing binding affinity. nih.govnih.govresearchgate.net The related compound 5-MeO-DMT is a weak serotonin reuptake inhibitor but has little effect on dopamine (B1211576) reuptake or the release of monoamine neurotransmitters. researchgate.netnih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| 5-Methoxy-N-methyltryptamine | 5-MeO-NMT |

| 5-Methoxy-N,N-dimethyltryptamine | 5-MeO-DMT |

| N,N-dimethyltryptamine | DMT |

| Serotonin | 5-HT |

| Cyclic Adenosine Monophosphate | cAMP |

| Inositol trisphosphate | IP3 |

| Diacylglycerol | DAG |

| Phosphatidylinositol 4,5-bisphosphate | PIP2 |

| Protein Kinase A | PKA |

Trace Amine-Associated Receptor (TAAR) Agonism and Ligand Activity

Currently, there is a lack of specific research data detailing the binding affinity and functional activity of 5-Methoxy-N-methyltryptamine at Trace Amine-Associated Receptors (TAARs). While some related tryptamines are known to interact with these receptors, specific Ki or EC50 values for 5-MeO-NMT at TAARs have not been reported in the available scientific literature.

Sigma-1 Receptor Modulation

The Sigma-1 receptor, a unique intracellular chaperone protein, is a known target for various tryptamine (B22526) compounds. Studies on related molecules, such as N,N-dimethyltryptamine (DMT), have demonstrated binding to the Sigma-1 receptor. It has been observed that N-methylation of tryptamines tends to increase their affinity for this receptor. However, specific binding affinity data (Ki values) for 5-Methoxy-N-methyltryptamine at the Sigma-1 receptor are not currently available in published research.

Monoamine Transporter (e.g., SERT, DAT, NET) Interactions and Reuptake Inhibition

The monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine (B1679862) transporter (NET), are critical for regulating neurotransmitter levels in the synapse. Some tryptamine derivatives have been shown to interact with these transporters. For instance, the closely related compound 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) has been identified as a weak inhibitor of serotonin reuptake. Specific inhibitory concentrations (IC50) or binding affinities (Ki) for 5-Methoxy-N-methyltryptamine at SERT, DAT, and NET have not been established in the scientific literature. It has been noted, however, that 5-MeO-NMT is a very weak serotonin-releasing agent.

Structure-Activity Relationship (SAR) Studies

The structural features of 5-Methoxy-N-methyltryptamine, specifically the N-methylation and the 5-methoxy group, play a significant role in determining its pharmacological properties.

Impact of N-Methylation and Methoxy (B1213986) Substitution on Receptor Binding and Functional Activity

The degree of N-alkylation on the tryptamine side chain is a key determinant of receptor interaction. Generally, N,N-dimethylation in tryptamines can offer protection against metabolism by monoamine oxidase (MAO). Furthermore, some studies suggest that primary amines (lacking N-alkylation) may exhibit a higher affinity for the 5-HT1A receptor compared to their tertiary amine counterparts.

The presence of a methoxy group at the 5-position of the indole (B1671886) ring is a common structural motif in a number of psychoactive tryptamines. This substitution is known to significantly influence the affinity and efficacy of these compounds at various serotonin receptor subtypes.

Comparative Analysis with Related Tryptamines (e.g., N,N-dimethyltryptamine, N-methyltryptamine, Serotonin)

A comparative analysis of the receptor binding profiles of 5-MeO-NMT and related tryptamines highlights the subtle yet significant impact of structural modifications. While a complete binding profile for 5-MeO-NMT is not available, data for related compounds offer some context.

N,N-dimethyltryptamine (DMT) exhibits a broad binding profile across numerous serotonin receptors and also interacts with the Sigma-1 receptor. nih.govnih.gov

N-methyltryptamine (NMT) , the direct precursor to DMT in some biosynthetic pathways, also demonstrates activity at serotonin receptors. nih.gov

Serotonin (5-Hydroxytryptamine) , the endogenous neurotransmitter, has a well-characterized high affinity for its various receptor subtypes. nih.gov

A comprehensive and direct quantitative comparison of the binding affinities of these compounds with 5-MeO-NMT is challenging due to the incomplete receptor binding data for 5-MeO-NMT.

Interactive Data Table: Comparative Receptor Binding Affinities (Ki in nM) of Related Tryptamines

| Compound | 5-HT1A | 5-HT2A | SERT | DAT | NET | Sigma-1 |

| 5-Methoxy-N-methyltryptamine | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| N,N-Dimethyltryptamine (DMT) | ~39-170 | ~39-75 | >10,000 | >10,000 | >10,000 | ~14,000 |

| N-methyltryptamine (NMT) | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Serotonin (5-HT) | ~1-10 | ~50-200 | ~0.2-1 | >10,000 | ~200-500 | Data not available |

Note: The data presented are compiled from various sources and may vary between studies. The table highlights the current gaps in the scientific literature regarding the complete receptor binding profile of 5-Methoxy-N-methyltryptamine.

Biotransformation and Metabolic Pathways in Research Models

Phase I Metabolic Transformations

Phase I reactions introduce or expose functional groups on the parent molecule. For 5-MeO-NMT, these transformations primarily involve deamination, demethylation, and hydroxylation.

The primary and most significant metabolic pathway for many tryptamines is oxidative deamination, catalyzed by monoamine oxidase (MAO), particularly the MAO-A isoform. nih.govscispace.com This enzymatic process is responsible for the inactivation of analogous compounds like 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and 5-methoxytryptamine (B125070) (5-MT). nih.govwikipedia.org The deamination of the ethylamine (B1201723) side chain of 5-MeO-NMT is expected to yield an unstable aldehyde intermediate, which is then rapidly oxidized to form 5-methoxyindole-3-acetic acid (5-MIAA). nih.govwikipedia.org Studies on 5-MeO-DMT show that MAO-A-mediated deamination is the major inactivation pathway, and its inhibition leads to significantly increased systemic exposure to the parent compound. nih.govresearchgate.netnih.gov

A crucial metabolic route for 5-methoxylated tryptamines is O-demethylation, which is the removal of the methyl group from the methoxy (B1213986) substituent at the 5-position of the indole (B1671886) ring. This reaction is predominantly catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6). nih.govscispace.comresearchgate.net In the well-studied analog 5-MeO-DMT, O-demethylation by CYP2D6 produces the active metabolite bufotenine (B1668041) (5-HO-DMT). nih.govnih.govwikipedia.org The genetic variability of CYP2D6 can lead to significant interindividual differences in the rate of this conversion. researchgate.net For 5-MeO-NMT, this pathway would analogously produce N-methylserotonin (4-HO-NMT). Studies on other 5-methoxy tryptamines, such as 5-methoxy-N-ethyl-N-propyltryptamine (5-MeO-EPT), also confirm that O-demethylation is a key metabolic step. nih.gov

N-demethylation involves the removal of the methyl group from the nitrogen atom of the side chain. Since 5-MeO-NMT is the N-monodemethylated version of 5-MeO-DMT, it can be formed via N-demethylation of the latter. wikipedia.org Conversely, 5-MeO-NMT can be a substrate for further metabolism. Studies on similar compounds, such as 5-Methoxy-N-isopropyl-N-methyltryptamine (5-MeO-MiPT), have identified N-demethylation as a major Phase I metabolic pathway. nih.govresearchgate.net

N-oxidation is another documented Phase I pathway for tryptamines, resulting in the formation of N-oxide metabolites. researchgate.netpsychedelicalpha.com This reaction adds an oxygen atom to the side-chain nitrogen, increasing the polarity of the molecule. For 5-MeO-MiPT, the corresponding N-oxide has been identified as a significant metabolite in both blood and urine samples. researchgate.net

Hydroxylation of the indole ring is a common metabolic pathway for tryptamine (B22526) derivatives. This reaction can occur at various positions on the indole nucleus, introducing a hydroxyl group and thereby creating a substrate for subsequent Phase II conjugation. Studies on the metabolism of 5-methoxy-alpha-methyltryptamine (B72275) (5-MeO-AMT) in rats have identified hydroxylation of the indole ring as a major metabolic transformation. nih.govbenthamdirect.com Similarly, research on 5-MeO-MiPT and N-ethyl-N-propyltryptamine (EPT) has shown that indole hydroxylation is a key metabolic step. nih.govnih.gov

Phase II Metabolic Transformations (e.g., Glucoside Conjugation, Sulfonation, N-Acetylation)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to further increase water solubility and facilitate elimination. For tryptamines, the most common Phase II reactions are glucuronidation and sulfation, typically occurring at hydroxyl groups introduced during Phase I. mdpi.com

Glucuronide and Glucoside Conjugation : Metabolites with exposed hydroxyl groups, such as those formed by O-demethylation or indole ring hydroxylation, are prime candidates for conjugation with glucuronic acid. mdpi.com In studies of 5-MeO-MiPT, glucoside conjugation was observed both directly on the parent molecule and after hydroxylation. nih.gov

Sulfonation : Sulfation is another key conjugation pathway where a sulfonate group is added to a hydroxylated metabolite. This has been observed in the metabolism of tryptamines like α-MT and 5-MeO-MiPT. nih.govmdpi.com

N-Acetylation : The primary or secondary amine of the tryptamine side chain can undergo N-acetylation. This pathway has been identified in the metabolism of 5-MeO-AMT, leading to the formation of N-Acetyl-5-MeO-AMT in rat urine. nih.govbenthamdirect.com

Identification and Characterization of Key Metabolites in Preclinical Systems

The identification of metabolites is critical for understanding the complete disposition of a compound. Based on studies of 5-MeO-NMT and its structural analogs in various preclinical models (e.g., human liver microsomes, zebrafish, rats), several key metabolites can be predicted or have been identified. nih.govnih.govnih.gov

The table below summarizes the primary metabolic reactions and the resulting key metabolites identified in preclinical research on 5-MeO-NMT and analogous tryptamines.

| Metabolic Pathway | Enzyme(s) Involved | Resulting Metabolite(s) | Source Compound (in studies) | Citation |

|---|---|---|---|---|

| MAO-Mediated Deamination | Monoamine Oxidase A (MAO-A) | 5-Methoxyindole-3-acetic acid (5-MIAA) | 5-MeO-DMT, 5-MT | nih.govwikipedia.org |

| O-Demethylation | Cytochrome P450 2D6 (CYP2D6) | N-Methylserotonin (4-HO-NMT) | 5-MeO-DMT, 5-MeO-EPT | nih.govnih.gov |

| N-Demethylation | Cytochrome P450 enzymes | 5-Methoxytryptamine (5-MT) | 5-MeO-MiPT | nih.govresearchgate.net |

| N-Oxidation | Cytochrome P450 enzymes | 5-Methoxy-N-methyltryptamine-N-oxide | 5-MeO-MiPT | researchgate.netpsychedelicalpha.com |

| Indole Ring Hydroxylation | Cytochrome P450 enzymes | Hydroxy-5-methoxy-N-methyltryptamine isomers | 5-MeO-AMT, 5-MeO-MiPT | nih.govnih.govbenthamdirect.com |

| Glucuronide/Glucoside Conjugation | UDP-glucuronosyltransferases (UGTs) | Hydroxylated metabolite glucuronides/glucosides | 5-MeO-MiPT, α-MT | nih.govmdpi.com |

| Sulfonation | Sulfotransferases (SULTs) | Hydroxylated metabolite sulfates | 5-MeO-MiPT, α-MT | nih.govmdpi.com |

| N-Acetylation | N-acetyltransferases (NATs) | N-Acetyl-5-methoxy-N-methyltryptamine | 5-MeO-AMT | nih.govbenthamdirect.com |

In Vitro and In Vivo Metabolic Profiling Using Biological Systems (e.g., Liver Microsomes, Animal Models)

The biotransformation of 5-methoxy-N-methyltryptamine (5-MeO-NMT) is understood primarily through its role as a key intermediate in the biosynthesis of other tryptamines and by analogy to the metabolic pathways of structurally similar compounds. Direct, extensive metabolic profiling of 5-MeO-NMT is not widely documented, but research on related molecules in various biological systems provides a coherent picture of its likely metabolic fate.

Research indicates that 5-MeO-NMT serves as a direct precursor in the biosynthesis of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). This enzymatic conversion involves a sequential methylation process. Initially, 5-methoxytryptamine is methylated to form 5-MeO-NMT, a reaction catalyzed by the enzyme indoleamine-N-methyltransferase (INMT). Subsequently, 5-MeO-NMT undergoes a second methylation to yield 5-MeO-DMT, a step that may also be mediated by INMT or certain cytochrome P450 enzymes.

Conversely, 5-MeO-NMT can be formed via the N-demethylation of 5-MeO-DMT, a common metabolic route for N,N-dimethylated tryptamines observed in in vivo studies in rats. nih.gov

The metabolism of 5-MeO-NMT itself is expected to follow pathways typical for tryptamines. The primary route of breakdown is anticipated to be oxidative deamination by monoamine oxidase (MAO), particularly the MAO-A isoform. wikipedia.org This process would convert 5-MeO-NMT into 5-methoxyindoleacetic acid (5-MIAA). Indeed, studies in rats have identified 5-MIAA as a major urinary metabolite following the administration of 5-MeO-NMT. These animal model studies also indicate that 5-MeO-NMT is absorbed rapidly and possesses a short biological half-life. Furthermore, it is metabolized in the liver by cytochrome P450 enzymes. medchemexpress.com

While specific studies on 5-MeO-NMT in human liver microsomes are limited, research on analogous compounds like 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT) provides insight into potential phase I metabolic reactions. Studies using pooled human liver microsomes (pHLM) on 5-MeO-MiPT identified multiple phase I metabolites formed through processes such as demethylation and hydroxylation. nih.govresearchgate.net This suggests that 5-MeO-NMT would also be a substrate for similar enzymatic transformations in human hepatic systems.

The table below summarizes the key metabolic transformations involving 5-MeO-NMT as identified in various research models.

Table 1: Metabolic Pathways of 5-Methoxy-N-methyltryptamine in Research Models

| Transformation Type | Precursor | Product | Enzyme(s) | Research Model |

|---|---|---|---|---|

| Biosynthesis (N-methylation) | 5-Methoxytryptamine | 5-Methoxy-N-methyltryptamine | Indoleamine-N-methyltransferase (INMT) | General Biochemical Pathway |

| Biosynthesis (N-methylation) | 5-Methoxy-N-methyltryptamine | 5-Methoxy-N,N-dimethyltryptamine | INMT, Cytochrome P450 enzymes | General Biochemical Pathway |

| Metabolism (N-demethylation) | 5-Methoxy-N,N-dimethyltryptamine | 5-Methoxy-N-methyltryptamine | Not specified | Rat (in vivo) nih.gov |

The following table details the metabolites identified in studies of closely related compounds, which suggest likely metabolic products for 5-MeO-NMT.

Table 2: Metabolites Identified in Studies of Structurally Related Tryptamines

| Parent Compound | Metabolite | Metabolic Reaction | Biological System |

|---|---|---|---|

| 5-Methoxy-N,N-dimethyltryptamine | 5-Methoxyindoleacetic acid (5-MIAA) | Oxidative deamination | Rat (urine) nih.gov |

| 5-Methoxy-N,N-dimethyltryptamine | Bufotenine | O-demethylation | Rat (urine) nih.gov |

| 5-Methoxy-N,N-dimethyltryptamine | 5-Hydroxyindoleacetic acid (5-HIAA) | O-demethylation & Oxidative deamination | Rat (urine) nih.gov |

| 5-Methoxy-N-methyl-N-isopropyltryptamine | 5-Methoxy-N-isopropyltryptamine (5-MeO-NiPT) | N-demethylation | Human Liver Microsomes nih.gov |

| 5-Methoxy-N-methyl-N-isopropyltryptamine | 5-Hydroxy-N-methyl-N-isopropyltryptamine (5-OH-MiPT) | Hydroxylation | Human Liver Microsomes nih.gov |

Neurobiological and Behavioral Investigations in Preclinical Models

Modulation of Locomotor Activity in Animal Models

In preclinical studies, 5-Methoxy-N-methyltryptamine (5-MeO-NMT) has been observed to modulate the locomotor activity of animal models. Research indicates that the compound induces hypolocomotion, which is a decrease in spontaneous movement. wikipedia.org This effect is specifically mediated by the serotonin (B10506) 5-HT1A receptor. wikipedia.org The reduction in locomotor activity appears to be a primary effect linked to the compound's interaction with this particular receptor subtype. wikipedia.org

Studies on the closely related compound 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) show a similar decrease in locomotor and investigatory behavior in rats, an effect that was attenuated by a 5-HT1A antagonist, further supporting the role of this receptor in modulating activity levels. nih.govresearchgate.net In some paradigms, the effects of 5-MeO-DMT on locomotion can be biphasic, with an initial hypoactivity mediated by the 5-HT1A receptor, followed by a later phase of hyperactivity determined by the 5-HT2A receptor. nih.gov However, for 5-MeO-NMT itself, the primary reported effect is 5-HT1A-mediated hypolocomotion. wikipedia.org

Table 1: Observed Effects of 5-Methoxy-N-methyltryptamine on Locomotion in Animal Models

| Behavioral Effect | Mediating Receptor | Animal Model Context |

|---|---|---|

| Hypolocomotion (Reduced Movement) | 5-HT1A | Rodent models wikipedia.org |

Effects on Thermoregulation (Hypothermia and Hyperthermia Responses) in Animal Models

Investigations into the thermoregulatory effects of 5-MeO-NMT in animal models have revealed a capacity to induce hypothermia, a decrease in core body temperature. wikipedia.org This hypothermic response is understood to be mediated through the compound's activity at the serotonin 5-HT1A receptor. wikipedia.org

This contrasts with some related tryptamines, such as 5-MeO-DMT, which can produce more complex, dose-dependent effects on body temperature. nih.gov For instance, 5-MeO-DMT has been shown to cause hypothermia at lower doses but can induce hyperthermia (an increase in body temperature) at higher doses. nih.govnih.govebi.ac.uk The hyperthermic effect of 5-MeO-DMT involves the activation of both 5-HT1A and 5-HT2A receptors. nih.gov For 5-MeO-NMT, the currently available data points specifically to a 5-HT1A-mediated hypothermic response. wikipedia.org

Table 2: Thermoregulatory Effects of 5-Methoxy-N-methyltryptamine in Animal Models

| Thermoregulatory Response | Mediating Receptor | Finding |

|---|---|---|

| Hypothermia | 5-HT1A | Induces a decrease in core body temperature in rodent models. wikipedia.org |

Discriminative Stimulus Properties in Research Paradigms (e.g., Drug Discrimination Studies in Animals)

Drug discrimination studies are a standard preclinical method used to characterize the subjective effects of psychoactive compounds by training animals to recognize a specific drug's internal state. While numerous tryptamine (B22526) analogues have been evaluated in such paradigms, specific data on the discriminative stimulus properties of 5-MeO-NMT are not extensively detailed in the available research.

For context, closely related compounds have been thoroughly studied. For example, rats can be trained to discriminate 5-MeO-DMT from saline, and this stimulus effect generalizes to other classic hallucinogens like LSD. nih.gov The stimulus properties of 5-MeO-DMT are strongly correlated with their affinity for the 5-HT1A receptor, with the 5-HT2A receptor appearing to be less critical for its discriminative cue. nih.gov Other analogues, such as 5-MeO-DET and 5-MeO-AMT, have also been tested, showing full or partial substitution for the discriminative effects of compounds like DMT, LSD, or DOM. researchgate.netpsychedelicalpha.com These studies underscore the importance of both 5-HT1A and 5-HT2A receptors in mediating the subjective effects of the broader 5-methoxytryptamine (B125070) class, though the specific profile of 5-MeO-NMT remains to be fully characterized in this type of research paradigm.

Sensorimotor Gating Modulation in Animal Models

Sensorimotor gating refers to the neural process of filtering out redundant or unnecessary stimuli from the environment, a function often measured in animal models using the prepulse inhibition (PPI) of the startle reflex. Disruption of PPI is a common effect of many hallucinogenic drugs and is considered a model for information-processing deficits seen in some psychiatric disorders. nih.gov

Currently, there is a lack of specific research findings on the effects of 5-MeO-NMT on sensorimotor gating. Studies involving its parent compound, 5-MeO-DMT, have indicated that its effects on PPI and other behaviors are primarily modulated by the 5-HT1A receptor. nih.govresearchgate.net Research on other serotonergic psychedelics has yielded varied results; for example, LSD disrupts PPI in rats through 5-HT2A receptor activation, while studies on DMT and ayahuasca in humans have not shown significant disruptive effects on PPI. escholarship.orguab.cat The specific impact of 5-MeO-NMT on this neurobiological filtering process has not been reported.

Head-Twitch Response Studies in Rodents and Underlying Receptor Mechanisms

The head-twitch response (HTR) in rodents is a rapid, side-to-side head movement that is widely considered a reliable behavioral proxy for hallucinogenic potential in humans. wikipedia.org This response is specifically and consistently mediated by the activation of the serotonin 5-HT2A receptor. wikipedia.orgresearchgate.net

A significant finding regarding 5-MeO-NMT is that it does not produce the head-twitch response in rodent models. wikipedia.org This lack of HTR induction distinguishes 5-MeO-NMT from many other classic tryptamine psychedelics, such as 5-MeO-DMT and 5-MeO-AMT, which are known to reliably elicit this behavior. researchgate.netbiomolther.org The absence of this response strongly suggests that 5-MeO-NMT does not act as a significant agonist at the 5-HT2A receptor, which aligns with other findings that its primary pharmacological effects are mediated by the 5-HT1A receptor. wikipedia.org

Table 3: Comparative Head-Twitch Response (HTR) Profile

| Compound | HTR Induction in Rodents | Primary Receptor Mechanism for HTR |

|---|---|---|

| 5-Methoxy-N-methyltryptamine (5-MeO-NMT) | No wikipedia.org | Not Applicable |

| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | Yes nih.govbiomolther.org | 5-HT2A Agonism scispace.com |

| 5-Methoxy-α-methyltryptamine (5-MeO-AMT) | Yes researchgate.netresearchgate.net | 5-HT2A Agonism researchgate.net |

Neurochemical Changes in Brain Regions (e.g., Monoamine Levels, Neurotransmitter Turnover) in Animal Models

The interaction of 5-MeO-NMT with brain neurochemistry has been a subject of investigation. It has been characterized as a very weak serotonin releasing agent. wikipedia.org This suggests its mechanism of action is not primarily based on inducing a large-scale release of serotonin, distinguishing it from other classes of psychoactive substances.

To provide a broader context, studies on related tryptamine analogues have systematically investigated their impact on monoamine neurotransmitters. For instance, administration of compounds like 5-MeO-AMT and 5-MeO-DiPT in rats produced significant, region-specific changes in the levels of dopamine (B1211576) (DA), serotonin (5-HT), and their metabolites (DOPAC, HVA, and 5-HIAA) in brain areas such as the prefrontal cortex, nucleus accumbens, and striatum. nih.gov Specifically, 5-MeO-DIPT was found to increase extracellular dopamine and serotonin while decreasing the serotonin metabolite 5-HIAA, suggesting an inhibition of the serotonin transporter. researchgate.net In contrast, 5-MeO-DMT was found to be an inhibitor of 5-HT re-uptake with little effect on dopamine re-uptake. nih.gov These findings illustrate that while tryptamines broadly affect monoaminergic systems, the specific profile of each compound, including 5-MeO-NMT, is unique.

Investigations into Anxiolytic-like and Antidepressant-like Activities in Animal Models of Stress

There is growing interest in the therapeutic potential of tryptamines for mood and anxiety disorders. While direct studies on 5-MeO-NMT are limited, research on closely related analogues provides significant insight. A study focusing on a selective 5-HT1A agonist analogue of 5-MeO-DMT demonstrated that the compound retained anxiolytic-like and antidepressant-like activity in a chronic social defeat stress model in mice. nih.gov Crucially, this analogue was devoid of hallucinogenic-like effects, such as the head-twitch response. nih.gov

Given that 5-MeO-NMT's pharmacological profile is characterized by potent 5-HT1A agonism and a lack of 5-HT2A-mediated HTR, these findings are highly relevant. wikipedia.org Preclinical models used to assess these therapeutic-like effects include the forced swim test (FST) for antidepressant activity and the elevated plus maze (EPM) or four-plate test for anxiolytic activity. plos.org Studies with 5-MeO-DMT have also shown robust anxiolytic effects in mice subjected to acute stress. researchgate.net This body of research suggests that the selective activation of the 5-HT1A receptor, a key feature of 5-MeO-NMT, may be linked to potential anxiolytic and antidepressant effects, separate from the 5-HT2A-mediated psychedelic effects of other tryptamines. nih.gov

Table 4: Preclinical Models and Findings for Anxiolytic/Antidepressant-Like Effects of Related Compounds

| Preclinical Model | Behavioral Outcome Assessed | Relevant Findings for 5-HT1A Agonists |

|---|---|---|

| Chronic Social Defeat Stress | Depressive-like behaviors | A selective 5-HT1A agonist analogue of 5-MeO-DMT showed antidepressant-like activity. nih.gov |

| Elevated Plus Maze (EPM) | Anxiety-like behavior (avoidance of open arms) | A standard model for assessing anxiolytic-like drug effects. plos.org |

| Forced Swim Test (FST) | Depressive-like behavior (immobility) | A standard model for assessing antidepressant-like drug effects. plos.org |

| Acute Restraint Stress | Anxiety-like behavior & stress hormones | 5-MeO-DMT produced anxiolytic effects and lowered corticosterone (B1669441) in stressed mice. researchgate.netufrn.br |

Advanced Analytical Methodologies for Research Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS) for Quantitation and Metabolite Identification in Research Samples

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the sensitive and selective quantification of tryptamines in biological matrices. For the related compound 5-MeO-DMT, a sensitive and reliable LC-MS/MS method was developed for its simultaneous analysis with its metabolite, bufotenine (B1668041), in mouse serum. nih.govresearchgate.netnih.gov This methodology typically involves a simple protein precipitation step for sample preparation, followed by chromatographic separation and detection using multiple reaction monitoring (MRM) in positive ion mode. nih.govresearchgate.netnih.gov The high selectivity of MRM allows for precise quantification even in complex biological samples. nih.gov

Ultra-High-Performance Liquid Chromatography (UPLC) combined with High-Resolution Mass Spectrometry (HRMS), such as Quadrupole-Orbitrap systems (QE-HRMS), is invaluable for identifying unknown metabolites. nih.govnih.govbenthamdirect.com In studies of related tryptamines like 5-MeO-MiPT, UPLC-QE-HRMS has been used to analyze samples from in vivo (zebrafish) and in vitro (human liver microsomes) models. nih.gov This technique allows for the identification of various phase I and phase II metabolites by providing precise mass measurements of precursor and fragment ions. nih.govnih.govbenthamdirect.com Common metabolic pathways identified for this class of compounds include N-demethylation, O-demethylation, indole-hydroxylation, N-oxidation, and subsequent phase II conjugation with glucuronic acid or sulfate. nih.govresearchgate.net

Table 1: LC-MS/MS Parameters for Analysis of a Related Tryptamine (B22526) (5-MeO-DMT) and its Metabolite

| Analyte | MRM Transition (m/z) | Retention Time (min) | Linearity Range (ng/mL) |

|---|---|---|---|

| 5-MeO-DMT | 219.2 → 174.2 | 2.8 | 0.90–5,890 |

| Bufotenine | 205.2 → 160.2 | 5.6 | 2.52–5,510 |

| Internal Standard (5-Me-DMT) | 203.2 → 158.3 | - | - |

Data from a study on 5-MeO-DMT, a structurally similar compound. nih.govresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthesized Analogs and Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR), is an essential tool for the unambiguous structural confirmation of 5-MeO-NMT, its synthesized analogs, and isolated metabolites. researchgate.net For synthetic tryptamines, NMR provides definitive proof of structure by detailing the chemical environment of each atom. researchgate.net

In the characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines, specific diagnostic signals in the ¹H NMR spectrum are pivotal for confirming the integrity of the core structure. researchgate.net For instance, the indole (B1671886) H-4 proton typically appears as a doublet, and the N-methyl group presents as a characteristic singlet. The chemical shifts and coupling constants provide detailed information about the molecular architecture, which is crucial for differentiating between isomers. researchgate.net Complete structural assignment is often achieved through a combination of 1D and 2D NMR experiments.

Table 2: Characteristic ¹H NMR Signals for 5-Methoxy-Tryptamine Analogs

| Proton | Chemical Shift (δ) ppm (Solvent) | Multiplicity |

|---|---|---|

| Indole H-4 | 7.2–7.4 (Not specified) | Doublet |

| N-methyl group | 2.3–2.5 (Not specified) | Singlet |

| Indole NH | 10.66 (DMSO-d₆) | Singlet |

| Methoxy (B1213986) group (OCH₃) | 3.76 (DMSO-d₆) | Singlet |

Data compiled from studies on 5-methoxy-tryptamine analogs. acs.org

Radioligand Binding Assays for Receptor Affinity and Selectivity Determination

Radioligand binding assays are fundamental in vitro tools used to determine the binding affinity (often expressed as the inhibition constant, Ki) and selectivity of compounds like 5-MeO-NMT for various neurotransmitter receptors. researchgate.net These competitive binding experiments typically utilize cell membranes expressing a specific receptor subtype and a radiolabeled ligand that is known to bind to that receptor. nih.gov The ability of the test compound (e.g., 5-MeO-NMT) to displace the radioligand is measured, allowing for the calculation of its binding affinity.

Studies on a series of 5-MeO-tryptamines have demonstrated that these assays can reveal important structure-activity relationships. For example, using these methodologies, researchers have shown that many 5-MeO-tryptamines exhibit selectivity for the serotonin (B10506) 1A receptor (5-HT1AR) over the 5-HT2AR. researchgate.net The choice of radioligand is critical; for instance, [³H]-5-HT can be used for serotonin receptors, while 2-[¹²⁵I]iodomelatonin is employed for melatonin (B1676174) receptors. researchgate.net These assays are crucial for characterizing the pharmacological profile of new analogs and predicting their potential biological targets.

Table 3: Receptor Binding Affinities (Ki or EC₅₀ in nM) for Related Tryptamines

| Compound | 5-HT₁ₐ Receptor | 5-HT₂ₐ Receptor |

|---|---|---|

| 5-MeO-DMT | High Affinity | Moderate to High Affinity |

| 5-MeO-AMT | 46–194 nM (Ki) | 2–8.4 nM (EC₅₀) |

| Bufotenine | Moderate Affinity | High Affinity |

Data from studies on structurally related tryptamine compounds. nih.govntnu.no

Electrophysiological and Superfusion Release Assays for Neurotransmitter Dynamics and Receptor Activation

To move beyond simple binding affinity and understand the functional consequences of receptor interaction, researchers utilize electrophysiological and superfusion release assays. researchgate.net Electrophysiology can measure changes in the electrical properties of cells (e.g., neurons or transfected cells) upon application of a compound, providing direct evidence of receptor activation (agonism) or blockade (antagonism). nih.gov

Superfusion release assays are employed to investigate whether a compound can induce the release of neurotransmitters from cells. nih.govnih.gov In a typical setup, cells are preloaded with a radiolabeled neurotransmitter, such as [³H]5-HT. nih.gov The cells are then continuously washed (superfused), and fractions of the outflow are collected to establish a stable baseline release. nih.gov Upon addition of the test compound, any increase in the amount of radioactivity released indicates that the compound is acting as a neurotransmitter releaser. nih.gov Studies on 5-MeO-tryptamine derivatives have used these techniques to confirm their activity as partial serotonin releasers, providing insight into their influence on serotonergic neurotransmission. researchgate.netnih.gov

Computational Docking and Molecular Dynamics Simulations for Receptor Interaction Predictions

Computational methods, including molecular docking and molecular dynamics (MD) simulations, serve as powerful predictive tools in the study of 5-MeO-NMT and its analogs. researchgate.net Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, helping to identify key molecular interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex. nanobioletters.com Such studies have predicted that 5-MeO-tryptamines may interact more favorably with the 5-HT1A receptor binding pocket compared to the 5-HT2A receptor. researchgate.net

Molecular dynamics simulations provide a more dynamic view, simulating the movements and interactions of the ligand-receptor complex over time. nih.govrowan.edu This can help assess the stability of the predicted binding pose and understand how the ligand might induce conformational changes in the receptor that lead to its activation. nih.gov For analogs of the related compound 5-MeO-DMT, these simulations, often combined with binding free energy calculations like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), have been used to screen for potential antidepressant candidates by evaluating their binding affinity and stability at serotonin receptors. nanobioletters.comnih.gov

Table 4: Computational Docking and Binding Energy Scores for 5-MeO-DMT at the 5-HT2A Receptor

| Compound | Docking Method | Glide Score (kcal/mol) | MM-GBSA ΔBind (kcal/mol) |

|---|---|---|---|

| 5-MeO-DMT | XP Docking | -8.01 | -39.20 |

Data from a study on 5-MeO-DMT, a structurally similar compound. nanobioletters.com

Future Directions in 5 Methoxy N Methyltryptamine Research

Elucidation of Complete Receptor Ligand Profiles and Downstream Signaling Cascades

A primary focus of future research will be to comprehensively map the interaction of 5-MeO-NMT with its various receptor targets and to understand the subsequent intracellular events. While it is known to be an agonist at several serotonin (B10506) receptors, a more detailed picture of its binding affinities and functional activities is required.

5-MeO-NMT is a potent agonist for a range of serotonin receptors, including 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C. wikipedia.org It demonstrates full or nearly full agonism at all these receptors except for the 5-HT2A receptor, where it acts as a partial agonist. wikipedia.org In preclinical models, certain behaviors induced by related compounds, like 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), are linked to 5-HT1A receptor activation. scispace.com The psychoactive effects of tryptamines are largely attributed to their interaction with serotonin receptors. researchgate.net

Future studies will need to employ a battery of in vitro and in vivo techniques to create a detailed receptor binding profile for 5-MeO-NMT. This includes determining its affinity (Ki) and efficacy (EC50 and Emax) at a wider array of receptors, including but not limited to all serotonin receptor subtypes, as well as adrenergic, dopaminergic, and sigma receptors. Understanding these interactions is crucial, as even subtle differences in receptor activation can lead to significantly different physiological and behavioral outcomes.

Furthermore, research must delve into the downstream signaling cascades initiated by receptor activation. This involves investigating the recruitment of specific G-proteins, the activation of second messenger systems like cyclic AMP (cAMP) and inositol (B14025) phosphate, and the engagement of specific intracellular proteins such as β-arrestins. Elucidating these pathways will provide a more nuanced understanding of how 5-MeO-NMT exerts its effects at a molecular level.

Table 1: Known Receptor Interactions of 5-Methoxy-N-methyltryptamine

| Receptor | Interaction Type | Reference |

| 5-HT1A | Potent Agonist | wikipedia.org |

| 5-HT2A | Partial Agonist | wikipedia.org |

| 5-HT2B | Potent Agonist | wikipedia.org |

| 5-HT2C | Potent Agonist | wikipedia.org |

Comprehensive Mapping of Endogenous Production and Regulation Mechanisms

The possibility of endogenous production of 5-MeO-NMT in humans and other mammals is a tantalizing area for future investigation. While its close relative, N,N-dimethyltryptamine (DMT), is known to be produced endogenously, the status of 5-MeO-NMT is less clear. wikipedia.orgfrontiersin.org

5-MeO-NMT has been isolated from natural sources such as Phalaris arundinacea (reed canary grass), Virola species, and the skin of the Bufo alvarius toad. wikipedia.org It serves as a biochemical intermediate in the biosynthesis of the potent psychedelic compound 5-MeO-DMT. This biosynthesis involves the methylation of 5-methoxytryptamine (B125070) by the enzyme indoleamine-N-methyltransferase (INMT) to form 5-MeO-NMT, which is then further methylated to 5-MeO-DMT. The enzyme responsible for the production of DMT, INMT, has been found in human brain tissue, suggesting a potential for endogenous production. wikipedia.org

Future research should focus on definitively identifying whether 5-MeO-NMT is present in mammalian tissues and fluids. This will require the development of highly sensitive and specific analytical techniques. If its endogenous presence is confirmed, the next critical step will be to map the biosynthetic pathways and the enzymes involved. Understanding the regulation of these pathways, including genetic and environmental factors that may influence production levels, will be paramount.

Development of Novel Analogs for Highly Selective Receptor Targeting

The development of novel analogs of 5-MeO-NMT represents a promising avenue for creating research tools and potential therapeutics with improved selectivity and pharmacological profiles. By systematically modifying the chemical structure of 5-MeO-NMT, researchers can probe the structure-activity relationships that govern its interactions with various receptors.

Notable analogs of 5-MeO-NMT include N-methyltryptamine (NMT), 5-MeO-NET, and 5-MeO-NiPT, among others. wikipedia.org The synthesis of N-benzylated analogs of 5-methoxytryptamine has shown that substitutions on the benzyl (B1604629) group can significantly alter receptor affinity. acs.org For instance, introducing a large lipophilic group generally improves affinity. acs.org Recent research has focused on creating analogs of related compounds like 5-MeO-DMT to achieve selectivity for specific serotonin receptors, such as 5-HT1A, which may offer therapeutic benefits without inducing hallucinogenic effects. nih.gov

Advanced Preclinical Models for Investigating Complex Neurobiological Mechanisms

To fully understand the neurobiological effects of 5-MeO-NMT, researchers will need to utilize a range of advanced preclinical models. These models are essential for bridging the gap between molecular interactions and complex behavioral outcomes.

Animal models, particularly in rodents, are crucial for studying the behavioral effects of tryptamines. nih.gov For instance, the head-twitch response in mice is a well-established behavioral proxy for the psychedelic effects of compounds that act on the 5-HT2A receptor. researchgate.net However, 5-MeO-NMT does not produce this response, suggesting a different neuropharmacological profile. wikipedia.org Instead, it induces hypothermia and reduced locomotion, which are mediated by the 5-HT1A receptor. wikipedia.org In vitro models, such as cell cultures expressing specific receptors, are invaluable for detailed pharmacological characterization. researchgate.net

Future research will benefit from the use of more sophisticated preclinical models. This includes the use of genetically modified animals, such as knockout mice lacking specific receptors or enzymes, to pinpoint the molecular targets of 5-MeO-NMT. Furthermore, advanced neuroimaging techniques in animals, such as functional magnetic resonance imaging (fMRI) and positron emission tomography (PET), can provide insights into how 5-MeO-NMT affects brain activity and connectivity in real-time. The use of more complex behavioral paradigms will also be necessary to assess the effects of 5-MeO-NMT on cognition, mood, and social behavior.

Integration of Multi-Omics Approaches in Pharmacological Research

The advent of "multi-omics" technologies offers an unprecedented opportunity to gain a holistic understanding of the biological effects of 5-MeO-NMT. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of the molecular changes induced by this compound.

Metabolomics, the study of small molecule metabolites, is a powerful tool for understanding the biochemical pathways affected by a drug. upf.edu Studies on related tryptamines are beginning to employ metabolomics to identify biomarkers and elucidate mechanisms of action. upf.edu For instance, the metabolism of 5-MeO-NMT itself can be studied in detail using techniques like high-resolution mass spectrometry to identify its various metabolites. researchgate.netresearchgate.net

Future research should systematically apply multi-omics approaches to the study of 5-MeO-NMT. Transcriptomics can reveal changes in gene expression in response to the compound, while proteomics can identify alterations in protein levels and post-translational modifications. When combined with metabolomics and detailed pharmacological data, these approaches can help to identify novel biological targets and pathways affected by 5-MeO-NMT. This integrated approach will be instrumental in building comprehensive models of its mechanism of action and in identifying potential biomarkers for its effects.

Q & A

Basic Research Questions

Q. What are the primary serotonin receptor subtypes targeted by 5-Methoxy-N-methyltryptamine, and what experimental methods are used to characterize its binding affinity and functional activity?

- Methodology : Radioligand competition assays (e.g., using [³H]-5-HT) and functional activity assessments (e.g., cAMP modulation for 5-HT1A, calcium flux assays for 5-HT2A) are standard. Computational modeling (molecular docking) helps predict binding interactions. In vitro studies in transfected HEK293 cells or isolated tissue preparations (e.g., rat aorta for 5-HT2B) validate receptor specificity.

- Key Findings : 5-Methoxy-N-methyltryptamine exhibits non-selective agonism at 5-HT1, 5-HT2, and 5-HT4/6/7 receptors, with negligible 5-HT3 affinity .

- Contradictions : Reported EC50 values vary between cell-based systems (low nM) and tissue models (µM range), likely due to receptor density and coupling efficiency differences .

Q. What in vivo models have been utilized to study the hyperglycemic effects of 5-Methoxy-N-methyltryptamine, and how do researchers control for interspecies variability?

- Methodology : Rodent models (rats, mice) are dosed intravenously or intraperitoneally (1–10 mg/kg), with blood glucose monitored via glucometers. Controls include strain-matched cohorts, fasting protocols, and co-administration of receptor antagonists (e.g., WAY-100635 for 5-HT1A) to isolate mechanisms .

- Key Findings : Hyperglycemia onset occurs within 15–30 minutes post-dose, peaking at 1–2 hours. Effects are dose-dependent and attenuated by 5-HT1A blockade .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported receptor binding profiles of 5-Methoxy-N-methyltryptamine across experimental systems?

- Methodology : Orthogonal validation using:

- Tissue-specific knockout models (e.g., 5-HT1A⁻/⁻ mice) to confirm receptor contributions.

- Biased signaling assays (β-arrestin recruitment vs. G-protein activation) to detect pathway-specific effects.

- Cross-species comparisons (e.g., human vs. rat cortical membranes) to assess translational relevance .

Q. What advanced analytical techniques are employed to identify and quantify novel metabolites of 5-Methoxy-N-methyltryptamine in biological matrices?

- Methodology :

- UPLC-LTQ-Orbitrap-MS : High-resolution mass spectrometry detects metabolites via exact mass (±5 ppm) and fragmentation patterns (e.g., O-demethylation at m/z 160.1).

- Isotopic labeling : Stable isotopes (e.g., ¹³C-methoxy groups) track metabolic pathways in vivo.

- Enzyme inhibition studies : Co-administration of CYP2D6 inhibitors (e.g., quinidine) or MAO-A inhibitors (e.g., harmaline) clarifies metabolic routes .

Q. How does CYP2D6 polymorphism impact the pharmacokinetics and pharmacodynamics of 5-Methoxy-N-methyltryptamine in preclinical models?

- Methodology :

- Humanized CYP2D6 transgenic mice assess metabolite profiles (e.g., bufotenine) via LC-MS/MS.

- Population PK/PD modeling integrates enzyme activity scores (e.g., poor vs. ultrarapid metabolizers) to predict exposure-response relationships .

Methodological Resources

- Analytical Validation : LC-MS/MS protocols for plasma quantification (LLOQ: 0.1 ng/mL) using deuterated internal standards (e.g., 5-MeO-DMT-d3) .

- Behavioral Assays : Head-twitch response (HTR) in mice quantifies 5-HT2A activation, while forced swim tests evaluate antidepressant-like effects .

- Safety Protocols : Handling guidelines include PPE (gloves, respirators) due to R34 (causes burns) and R21/22 (harmful if inhaled/swallowed) classifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。